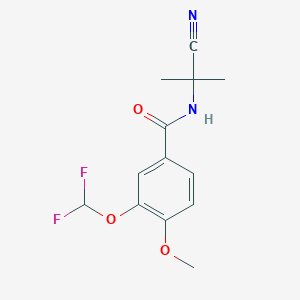
N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide, also known as CFM-2, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. It was first synthesized in the late 1990s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide involves its interaction with various molecular targets, including enzymes and receptors. One of the main targets of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide is the proteasome, a protein complex that plays a crucial role in the degradation of intracellular proteins. N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of intracellular proteins and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to have various biochemical and physiological effects, depending on the context of its application. In cancer cells, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide induces apoptosis and inhibits cell proliferation. In neurons, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to protect against oxidative stress and reduce inflammation. In immune cells, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
The advantages of using N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide in lab experiments include its specificity for molecular targets, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for research on N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide, including:
1. Further studies on its mechanism of action and molecular targets.
2. Clinical trials to evaluate its potential as a therapeutic agent in various fields, including cancer research, neuroscience, and immunology.
3. Development of new derivatives and analogs of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide with improved specificity and efficacy.
4. Studies on the potential side effects and toxicity of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide in vivo.
5. Development of new methods for the synthesis and purification of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide and its derivatives.
合成法
The synthesis of N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide involves several chemical reactions, including the reaction of 3-(difluoromethoxy)-4-methoxybenzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been studied for its potential as a therapeutic agent in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In immunology, N-(1-cyano-1-methylethyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
N-(2-cyanopropan-2-yl)-3-(difluoromethoxy)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c1-13(2,7-16)17-11(18)8-4-5-9(19-3)10(6-8)20-12(14)15/h4-6,12H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEULECTHUTXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2614386.png)
![N-(3-methylisoxazol-5-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2614387.png)
![6-Bromo-3-[(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbonyl}phenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2614388.png)
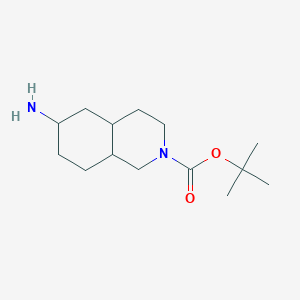
![N-{[3-(4-fluorobenzyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2614392.png)
![N-[1-(3-methoxyphenyl)ethyl]-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2614397.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2614399.png)
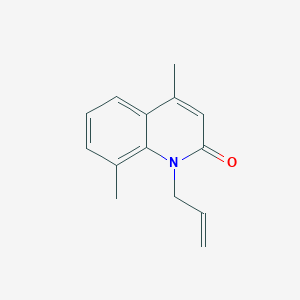
amino}acetamide](/img/structure/B2614403.png)

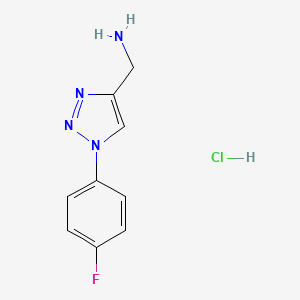
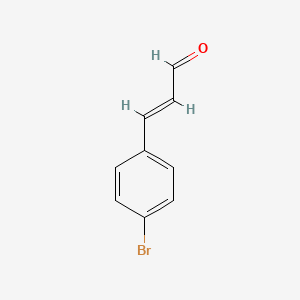
![1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2614408.png)